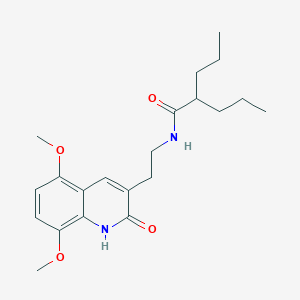
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is located in the outer mitochondrial membrane and is involved in several cellular processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in scientific research.
作用机制
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide binds to TSPO with high affinity and specificity. TSPO is upregulated in several pathological conditions, including neuroinflammation, and this compound can be used to image the expression of TSPO in these conditions. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the function of TSPO, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in several animal models of neuroinflammation. It has also been shown to have neuroprotective effects in animal models of stroke. This compound has been shown to modulate the function of TSPO, leading to changes in cellular processes, including apoptosis and inflammation.
实验室实验的优点和局限性
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide is a selective ligand for TSPO, making it a useful tool in studying the expression of TSPO in pathological conditions. It has been extensively studied for its potential applications in imaging neuroinflammation. However, this compound has limitations in terms of its selectivity and specificity. It has been shown to bind to other proteins besides TSPO, leading to potential off-target effects.
未来方向
There are several future directions for the use of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide in scientific research. One potential direction is the development of new radioligands for imaging TSPO expression with higher selectivity and specificity. Another potential direction is the use of this compound in studying the role of TSPO in other cellular processes, including cholesterol transport and apoptosis. Additionally, this compound could be used in the development of new therapeutics for neuroinflammatory diseases.
合成方法
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is then coupled with 2-(2-propylpentanamido)ethyl trifluoromethanesulfonate to yield the final product.
科学研究应用
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide has been used as a tool in several scientific research applications. It has been used as a radioligand for imaging TSPO expression in the brain using positron emission tomography (PET). PET imaging with this compound has been used to study neuroinflammation in several neurological disorders, including Alzheimer's disease, multiple sclerosis, and stroke.
属性
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-5-7-14(8-6-2)20(24)22-12-11-15-13-16-17(26-3)9-10-18(27-4)19(16)23-21(15)25/h9-10,13-14H,5-8,11-12H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKDUFCGOHIWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]-1,3-oxazol-5-yl}benzamide](/img/structure/B2853113.png)
![4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/no-structure.png)

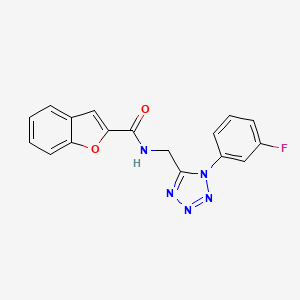
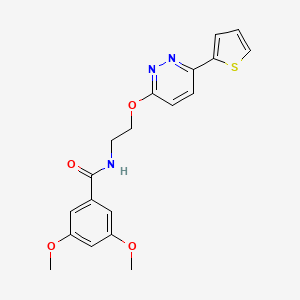
![1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide](/img/structure/B2853124.png)
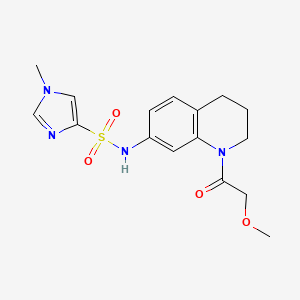



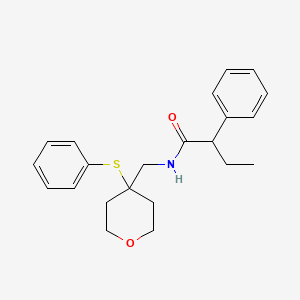
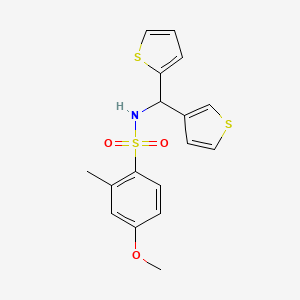
![(E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2853135.png)
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2853136.png)